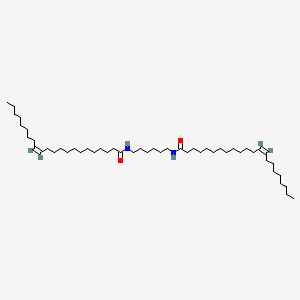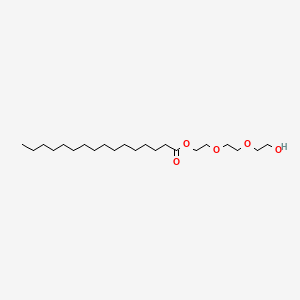
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate: is an organic compound with the molecular formula C22H44O5 and a molecular weight of 388.58 g/mol . . This compound is a type of ester formed from palmitic acid and a triethylene glycol derivative. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reaction Conditions: Reflux heating, continuous flow reactors.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Palmitic acid and 2-(2-(2-hydroxyethoxy)ethoxy)ethanol.
Aplicaciones Científicas De Investigación
Chemistry:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology:
In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .
Medicine:
This compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability .
Industry:
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in lotions, creams, and other skincare products .
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where it can enhance the penetration of active ingredients through biological membranes .
Comparación Con Compuestos Similares
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate: Similar in structure but derived from stearic acid instead of palmitic acid.
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate: Derived from oleic acid, this compound has a similar ester linkage but with an unsaturated fatty acid.
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate: Derived from lauric acid, it has a shorter fatty acid chain compared to palmitic acid.
Uniqueness:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of multiple ethoxy groups. This combination imparts distinct physicochemical properties, such as its melting point, solubility, and emulsifying capabilities .
Propiedades
Número CAS |
62304-85-2 |
|---|---|
Fórmula molecular |
C22H44O5 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-20-26-19-18-25-17-16-23/h23H,2-21H2,1H3 |
Clave InChI |
KDXRKUWZYUGWKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





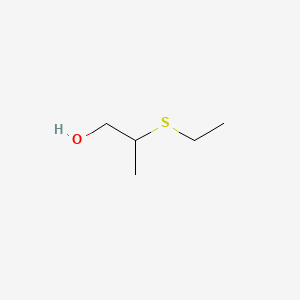
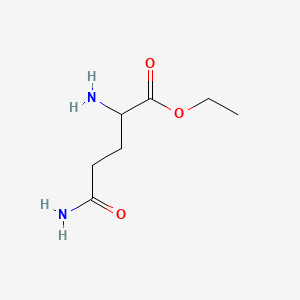

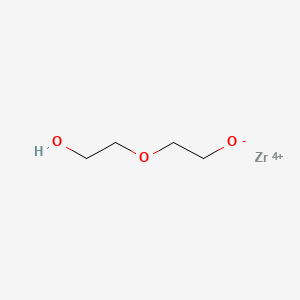

![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
